molecular formula C10H18N2S B13547012 4-Heptyl-1,3-thiazol-2-amine

4-Heptyl-1,3-thiazol-2-amine

Cat. No.: B13547012
M. Wt: 198.33 g/mol
InChI Key: CUAUNZQFHWHNDR-UHFFFAOYSA-N
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Description

4-Heptyl-1,3-thiazol-2-amine is a heterocyclic organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Heptyl-1,3-thiazol-2-amine typically involves the reaction of heptylamine with 2-bromoacetyl bromide, followed by cyclization with thiourea. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and microwave-assisted synthesis can enhance the efficiency and yield of the compound .

Chemical Reactions Analysis

Types of Reactions

4-Heptyl-1,3-thiazol-2-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives .

Scientific Research Applications

4-Heptyl-1,3-thiazol-2-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-Heptyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to its antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-Heptyl-1,3-thiazol-2-amine include:

Uniqueness

What sets this compound apart from these similar compounds is its unique heptyl side chain, which can influence its biological activity and chemical reactivity. This structural variation can lead to differences in solubility, binding affinity, and overall efficacy in various applications .

Properties

Molecular Formula

C10H18N2S

Molecular Weight

198.33 g/mol

IUPAC Name

4-heptyl-1,3-thiazol-2-amine

InChI

InChI=1S/C10H18N2S/c1-2-3-4-5-6-7-9-8-13-10(11)12-9/h8H,2-7H2,1H3,(H2,11,12)

InChI Key

CUAUNZQFHWHNDR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCC1=CSC(=N1)N

Origin of Product

United States

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